Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate
CAS No.: 653589-10-7
Cat. No.: VC16824360
Molecular Formula: C15H23NO6
Molecular Weight: 313.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 653589-10-7 |
|---|---|
| Molecular Formula | C15H23NO6 |
| Molecular Weight | 313.35 g/mol |
| IUPAC Name | ditert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C15H23NO6/c1-14(2,3)21-12(19)10-7-9(17)8-11(18)16(10)13(20)22-15(4,5)6/h10H,7-8H2,1-6H3/t10-/m0/s1 |
| Standard InChI Key | YOYFZEQSJGFFCL-JTQLQIEISA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)[C@@H]1CC(=O)CC(=O)N1C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)C1CC(=O)CC(=O)N1C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a six-membered piperidine ring substituted at positions 1 and 2 with tert-butyl carboxylate groups and at positions 4 and 6 with ketone functionalities. The (2S) stereochemical designation indicates the absolute configuration of the chiral center at position 2, which is critical for its role in asymmetric synthesis . The tert-butyl esters provide steric bulk, enhancing stability during synthetic manipulations .
Table 1: Key Physicochemical Properties
Spectral and Stereochemical Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. The -NMR spectrum exhibits signals for the tert-butyl groups at δ 1.4–1.5 ppm and resonances corresponding to the piperidine ring protons between δ 2.8–4.2 ppm . High-resolution MS (HRMS) shows a molecular ion peak at m/z 313.35, consistent with the molecular formula. The (2S) configuration is verified via X-ray crystallography or chiral chromatography in related derivatives .
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized from tert-butyl-protected aspartic acid derivatives. A representative route involves:
-
Ring Formation: Cyclization of Boc-Asp-OtBu (tert-butyl N-Boc-L-aspartate) under acidic conditions to form the piperidine ring .
-
Oxidation: Introduction of ketone groups at positions 4 and 6 via oxidation with Jones reagent or pyridinium chlorochromate (PCC) .
-
Esterification: Protection of the carboxylic acids using di-tert-butyl dicarbonate () in the presence of a base such as DMAP.
Table 2: Representative Synthesis Yield and Conditions
| Step | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Cyclization | HCl (gaseous), CHCl, 0°C | 78% | >95% | |
| Oxidation | PCC, CHCl, rt | 85% | 90% | |
| Protection | BocO, DMAP, THF | 92% | 98% |
Scalability and Industrial Production
Commercial suppliers such as RR Scientific offer the compound in quantities up to 100 g with a purity of 98%, indicating robust scalability . Process optimization focuses on minimizing racemization at the chiral center and enhancing oxidation efficiency .
Applications in Organic Synthesis
Chiral Building Block for Amino Acids
The compound’s rigid piperidine scaffold and protected carboxylates make it a precursor to 4-hydroxypipecolic acid and 4-hydroxylysine derivatives. For example:
-
Reduction: Treatment with NaBH in acetic acid yields cis-4-hydroxypipecolate with 68–98% diastereomeric excess (de), leveraging A(1,3)-strain effects .
-
Amination: Selective substitution at the ketone positions generates protected amino acids for peptide synthesis .
Intermediate in Pharmaceutical Synthesis
The tert-butyl esters act as transient protecting groups in the synthesis of protease inhibitors and kinase modulators. For instance, derivatives of this compound are explored in ceramide galactosyltransferase (CGT) inhibitors for treating lysosomal storage disorders like Krabbe disease .
| Supplier | Purity | Pack Size | Price (USD) | Availability |
|---|---|---|---|---|
| RR Scientific | 98% | 1 g | 150 | In stock |
| VulcanChem | 95% | 5 g | 600 | 2–3 weeks |
Future Directions and Research Opportunities
Recent studies highlight its potential in synthesizing spirocyclic compounds for drug discovery. Further investigations into catalytic asymmetric reductions and enzymatic resolutions could enhance its utility in green chemistry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume